molecular formula C6H12O3 B085399 2-Hydroxy-4-methylvaleric acid CAS No. 10303-64-7

2-Hydroxy-4-methylvaleric acid

Cat. No. B085399
CAS RN: 10303-64-7
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxy-4-methylvaleric acid can be synthesized from L-isoleucine, retaining a high configuration during the synthesis process. This synthesis involves several steps, including the conversion to optically pure derivatives and subsequent reactions to yield the desired compound with high stereoselectivity (Schmidt, Kroner, & Grieser, 1990). Additionally, methodologies involving the hydroalkoxycarbonylation of isobutylene with carbon monoxide and alcohols under homogeneous catalysis have been developed for the efficient synthesis of related isovaleric acid esters, showcasing the versatility and applicability of these synthesis strategies in producing biologically active compounds (Suerbaev, Zhaksylykova, & Appazov, 2013).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be determined and analyzed through various spectroscopic techniques, including IR, MS, and NMR. These methods provide detailed information on the molecular framework, enabling the precise determination of the compound's structure and the elucidation of its stereochemistry (Che Qing-ming et al., 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity and functional group transformations. For instance, its involvement in the synthesis of polyhydroxyalkanoates and terpolyesters indicates its utility in polymer science and material engineering. These reactions highlight the compound's role in creating polymers with specific properties and compositions (Füchtenbusch, Fabritius, & Steinbüchel, 1996).

Physical Properties Analysis

The physical properties of compounds derived from this compound, such as polyesters containing 4-hydroxyvalerate units, are characterized by techniques like size exclusion chromatography, dynamic mechanical analysis, and differential scanning calorimetry. These analyses provide insights into the materials' thermal stability, molecular weight, and mechanical properties, essential for their application in biotechnology and materials science (Gorenflo et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interactions with other molecules, are crucial for understanding its role in metabolic pathways and its potential applications in synthetic chemistry. Studies on its chemical behavior reveal its involvement in key biochemical processes and its capacity to form complex molecules, contributing to the development of new synthetic methodologies and materials (Liebich & Först, 1984).

Scientific Research Applications

  • Metabolic Studies and Disease Diagnosis : 2-Hydroxy-4-methylvaleric acid, as a metabolite of branched-chain amino acids, is significant in amniotic fluid metabolic studies. Jakobs, Sweetman, and Nyhan (1984) utilized this compound in research related to prenatal diagnosis and understanding metabolic diseases like maple syrup urine disease and methylmalonic acidemia (Jakobs, Sweetman, & Nyhan, 1984).

  • Analysis of Hydroxy- and Oxomonocarboxylic Acids : Liebich and Först (1984) explored the analysis of hydroxy- and oxomonocarboxylic acids, including this compound, in urine. This study aids in understanding the metabolites from ketogenesis and amino acid degradation (Liebich & Först, 1984).

  • Synthesis of Pharmaceutical Compounds : Schmidt, Kroner, and Griesser (1989) demonstrated the synthesis of protected alloisoleucine and isostatine derivatives, crucial in the total synthesis of didemnins, using this compound (Schmidt, Kroner, & Griesser, 1989).

  • Biosynthesis of 3-Hydroxyacids : Martin et al. (2013) investigated a novel pathway for producing various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid derived from this compound, for applications ranging from materials to medicine (Martin et al., 2013).

  • Biosynthesis of Biodegradable Polymers : Bonartsev et al. (2016) explored the biosynthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers, incorporating 3-hydroxy-4-methylvalerate derived from 4-methylvaleric acid for biomedical applications (Bonartsev et al., 2016).

  • Metabolism of Branched Alkanoic Acid : Lau, Gibson, and Fall (1980) studied the metabolism of 3-methylvaleric acid (3-MVA), a branched alkanoic acid, in various bacteria, contributing to our understanding of microbial metabolism of similar compounds (Lau, Gibson, & Fall, 1980).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is certain fungal species . This compound has been reported to exhibit antifungal activity , suggesting that it interacts with components of fungal cells to inhibit their growth.

Mode of Action

While the exact mode of action of DL-leucic acid is not fully understood, it is believed to interact with its targets, i.e., fungal cells, in a way that inhibits their growth . This could involve disrupting essential cellular processes or structures, thereby impairing the ability of the fungi to proliferate.

Biochemical Pathways

DL-leucic acid is derived from the metabolism of branched-chain amino acids . It belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites . It has been found that Clostridium butyricum, an anaerobic bacteria, can synthesize 2-Hydroxy-4-methylpentanoic acid when fed with L-leucine .

Pharmacokinetics

It has been found in different areas of the human gut , suggesting that it may be absorbed and distributed in the body following ingestion. It has also been detected in the urine of certain patients , indicating that it is metabolized and excreted by the body.

Result of Action

The primary result of DL-leucic acid’s action is the inhibition of fungal growth . This antifungal activity makes it a potential candidate for use in bio-preservation . Moreover, it has been suggested that DL-leucic acid may have anabolic properties due to its similarity to leucine, an amino acid important in the synthesis of muscle .

Action Environment

The action of DL-leucic acid can be influenced by various environmental factors. For instance, its synthesis by Clostridium butyricum is greatly increased when the bacteria is fed with L-leucine . Furthermore, it has been found in the products of several different bacteria as a part of their fermentation processes , suggesting that the production and action of DL-leucic acid can be influenced by the microbial environment.

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy-4-methylvaleric acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
Source PubChem
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InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
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DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Leucinic acid
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Solubility

886 mg/mL
Record name Leucinic acid
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CAS RN

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
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Record name alpha-Hydroxyisocaproic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name 2-hydroxy-4-methylvaleric acid
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Record name DL-2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, DL-
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Record name Leucinic acid
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Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylvaleric acid
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